BaccatinIV
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Overview
Description
Baccatin IV is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a well-known anticancer drug. Baccatin IV possesses a complex molecular structure characterized by a tetracyclic ring system and multiple hydroxyl groups, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baccatin IV can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the extraction of 10-deacetylbaccatin III from Taxus needles, followed by acetylation to produce Baccatin IV . The reaction conditions typically involve the use of acetic anhydride and a base catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of Baccatin IV often relies on the extraction of precursor compounds from renewable sources such as Taxus needles. The extracted compounds undergo biotransformation using microbial strains engineered to express specific enzymes, such as 10-deacetylbaccatin III-10-O-acetyltransferase . This method offers a more sustainable and efficient approach to producing Baccatin IV compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Baccatin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of Baccatin IV, such as 10-deacetylbaccatin III and other taxane analogs. These derivatives serve as intermediates in the synthesis of paclitaxel and other anticancer agents .
Scientific Research Applications
Baccatin IV has numerous scientific research applications across various fields:
Mechanism of Action
Baccatin IV exerts its effects primarily through its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel stabilizes microtubules, preventing their depolymerization and thereby inhibiting cell division. This mechanism disrupts the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin, a protein that forms the structural components of microtubules .
Comparison with Similar Compounds
Baccatin IV is part of the taxane family, which includes several similar compounds:
Paclitaxel: The most well-known taxane, used extensively in cancer treatment.
Docetaxel: A semi-synthetic derivative of paclitaxel with improved solubility and efficacy.
Cabazitaxel: Another semi-synthetic taxane used for treating resistant cancers.
Baccatin III: A closely related compound that serves as a precursor in the synthesis of paclitaxel.
Baccatin IV is unique due to its specific structural features, such as the presence of an oxetane ring and multiple hydroxyl groups, which contribute to its reactivity and utility in synthesizing various taxane derivatives .
Properties
IUPAC Name |
(2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJGGIKEFAWREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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